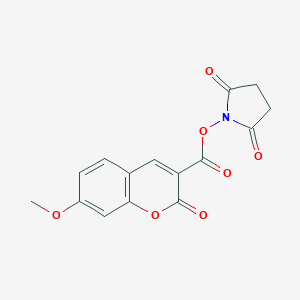

7-Methoxycoumarin-3-carboxylic acid, SE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 7-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO7/c1-21-9-3-2-8-6-10(14(19)22-11(8)7-9)15(20)23-16-12(17)4-5-13(16)18/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQAALOXLOSYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375220 | |

| Record name | 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150321-92-9 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150321-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of 7-Methoxycoumarin-3-carboxylic acid, SE.

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and experimental applications of 7-Methoxycoumarin-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical analysis.

Chemical Properties and Structure

7-Methoxycoumarin-3-carboxylic acid is a fluorescent compound widely utilized as a labeling reagent in various biochemical assays.[1][2][3][4] Its chemical and physical properties are summarized below.

Chemical Structure:

-

IUPAC Name: 7-methoxy-2-oxochromene-3-carboxylic acid[5]

-

SMILES: COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O[5]

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | 220.18 g/mol | [1][5][6][7] |

| Appearance | White to off-white powder/crystal | [1][8][9] |

| Melting Point | 194 °C | [3] |

| Excitation Wavelength (λex) | 330 nm (in 0.1 M Tris pH 9.0), 355 nm | [1][7][10] |

| Emission Wavelength (λem) | 402 nm (in 0.1 M Tris pH 9.0), 405 nm | [1][7][10] |

| Purity | ≥97.0% (HPCE), >98.0% (GC) | [7][8] |

| pKa | 1.92 ± 0.20 (most acidic) | [3] |

Experimental Protocols

This section details methodologies for the synthesis of 7-Methoxycoumarin-3-carboxylic acid and its application in studying protein binding.

Synthesis of 7-Methoxycoumarin-3-carboxylic acid

A common synthetic route involves the condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) with Meldrum's acid.[11]

-

Reactants: 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid.

-

Reaction Type: Knoevenagel condensation followed by intramolecular cyclization and hydrolysis.

-

Procedure: While the specific reaction conditions such as solvent and temperature can vary, a general procedure involves mixing the reactants, often in the presence of a basic catalyst, followed by heating. The intermediate product then undergoes cyclization and subsequent hydrolysis to yield the final carboxylic acid.

Analysis of Protein Binding: A Case Study with Bovine Serum Albumin (BSA)

The interaction of 7-Methoxycoumarin-3-carboxylic acid with proteins can be investigated using spectroscopic methods like circular dichroism (CD) and UV-Vis spectroscopy.[12]

-

Materials:

-

7-Methoxycoumarin-3-carboxylic acid (≥97.0% purity)

-

Bovine Serum Albumin (BSA, ≥98%, fatty acid-free)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

-

Sample Preparation:

-

Prepare a stock solution of BSA at a constant concentration (e.g., 3.7 x 10⁻⁵ M) in the phosphate buffer.

-

Prepare solutions of 7-Methoxycoumarin-3-carboxylic acid and BSA with varying molar ratios (d/p ratio from 0 to 3.54).

-

-

Spectroscopic Analysis:

-

Instrument: Jasco J-815 CD spectropolarimeter.

-

Cuvette: 1 cm path length.

-

Spectral Range: 250–400 nm.

-

Scan Speed: 100 nm/min.

-

Bandwidth: 1 nm.

-

Time Constant: 4 s.

-

Analysis: The induced circular dichroism (ICD) spectra are recorded to study the conformational changes of the ligand upon binding to the protein.[12]

-

Visualizations

Synthesis Workflow for 7-Methoxycoumarin-3-carboxylic acid

The following diagram illustrates the synthetic pathway for 7-Methoxycoumarin-3-carboxylic acid.

Caption: Synthetic pathway of 7-Methoxycoumarin-3-carboxylic acid.

Logical Relationship in Protein Binding Studies

This diagram outlines the logical flow for investigating the interaction between 7-Methoxycoumarin-3-carboxylic acid and a protein like BSA.

Caption: Workflow for protein binding analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7-Methoxycoumarin-3-carboxylic acid *CAS 20300-59-8* | AAT Bioquest [aatbio.com]

- 3. 7-METHOXYCOUMARIN-3-CARBOXYLIC ACID CAS#: 20300-59-8 [amp.chemicalbook.com]

- 4. 7-Methoxycoumarin-3-carboxylic acid - CAS-Number 20300-59-8 - Order from Chemodex [chemodex.com]

- 5. 7-Methoxycoumarin-3-carboxylic Acid | C11H8O5 | CID 583941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 7-Methoxycoumarin-3-carboxylic acid fluorescence, = 97.0 HPCE 20300-59-8 [sigmaaldrich.com]

- 8. 7-Methoxycoumarin-3-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 9. 7-Methoxycoumarin-3-carboxylic Acid 20300-59-8 | 東京化成工業株式会社 [tcichemicals.com]

- 10. Spectrum [7-Methoxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 11. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

A Technical Guide to the Quantum Yield and Photostability of Coumarin-Based Dyes

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based dyes are a pivotal class of fluorophores, distinguished by their core benzopyrone structure.[1][2] Their robust photophysical properties, including high fluorescence quantum yields and environmental sensitivity, have made them indispensable tools in a wide array of scientific and biomedical applications. These applications range from laser dyes and organic light-emitting diodes (OLEDs) to advanced fluorescent probes for bio-imaging and high-sensitivity assays.[3][4] For professionals in research and drug development, a profound understanding of two key performance metrics—fluorescence quantum yield and photostability—is critical for the rational design of experiments and the development of novel molecular tools.[5][6]

This technical guide provides an in-depth exploration of these parameters, summarizing quantitative data, detailing experimental protocols, and illustrating key concepts and workflows.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[5][7][8] A higher quantum yield signifies a brighter dye, which is paramount for applications requiring high sensitivity.

Factors Influencing Quantum Yield

The quantum yield of a coumarin (B35378) dye is not an intrinsic constant but is highly dependent on its molecular architecture and its immediate environment.

-

Molecular Structure: The substitution pattern on the coumarin scaffold is the primary determinant of its photophysical properties. The introduction of electron-donating groups (e.g., amino or alkoxy groups) at the C7-position and electron-withdrawing groups at the C3 or C4-positions creates an intramolecular charge transfer (ICT) or "push-pull" character.[9] This ICT is crucial for tuning the emission color and intensity. Furthermore, structural rigidity plays a vital role; coumarins with flexible amino groups at the C7-position can exhibit a dramatic decrease in quantum yield in polar solvents.[10] This is attributed to the formation of a non-emissive, 'twisted' intramolecular charge transfer (TICT) state, which provides a rapid non-radiative decay pathway.[2][10] Conversely, structurally constrained analogues that prevent this twisting maintain high fluorescence efficiency across a range of solvents.[10]

-

Solvent Environment: The polarity of the solvent has a profound effect on both the emission wavelength and quantum yield. Typically, coumarin dyes exhibit a solvatochromic red shift (a shift to longer wavelengths) in their fluorescence spectra as solvent polarity increases.[10][11] For dyes susceptible to TICT state formation, this increase in polarity can also lead to a significant reduction in quantum yield and fluorescence lifetime.[2][10]

Quantitative Data: Quantum Yield of Coumarin Derivatives

The following table summarizes the fluorescence quantum yields for representative coumarin derivatives under various solvent conditions.

| Coumarin Derivative | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |

| Coumarin 1 (7-diethylamino-4-methylcoumarin) | Glycerol | - | - | 0.56 | [10] |

| Coumarin 1 (trans-CP precursor) | Acetonitrile | 420 | 483 | 0.70 | [12] |

| Coumarin 1 (trans-CP precursor) | Water | 436 | 550 | 0.12 | [12] |

| Coumarin 102 | Acetonitrile | - | - | 0.76 | [10] |

| Coumarin 153 | Acetonitrile | - | - | 0.53 | [10] |

| Coumarin-based dye 4e (p-methyl phenyl substituted) | - | - | - | 0.83 | [1][13] |

| trans-CP (water-soluble photoswitch) | Acetonitrile | 470 | 542 | 0.12 | [12] |

| trans-CP (water-soluble photoswitch) | Water | 500 | 620 | 0.042 | [12] |

Experimental Protocol: Relative Quantum Yield Measurement

The comparative method is the most widely used technique for determining the fluorescence quantum yield of a solution sample.[7][8] It involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Corrected-Spectrum Spectrofluorometer

-

10 mm path length quartz cuvettes

-

Fluorescence standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, ΦF = 0.54; or Rhodamine 6G in ethanol, ΦF = 0.95)

-

Test coumarin dye

-

Spectroscopic grade solvents

Methodology:

-

Solution Preparation: Prepare a series of five to six dilute solutions for both the standard and the test sample in their respective solvents. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[7][8] This minimizes the inner filter effect where emitted light is reabsorbed by other dye molecules.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance value at the intended excitation wavelength.

-

Fluorescence Measurement: Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution. The excitation wavelength must be the same as that used for the absorbance measurements. It is critical that the instrumental parameters (e.g., excitation/emission slit widths, detector voltage) are kept identical for both the standard and the test samples.[7]

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Data Analysis: For both the standard and the test sample, create a plot of integrated fluorescence intensity versus absorbance. The resulting data should yield a straight line passing through the origin. The slope (gradient) of this line is proportional to the quantum yield.[7]

-

Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.

-

Photostability and Photodegradation

Photostability refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to excitation light.[5] High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging and single-molecule tracking. The susceptibility to degradation is quantified by the photodegradation quantum yield (Φd), where a lower value indicates higher stability.[14]

Mechanisms of Coumarin Photodegradation

The photodegradation of coumarin dyes can proceed through several mechanisms:

-

Singlet State Self-Quenching: At higher concentrations (typically above 0.01 M), an excited singlet-state dye molecule can interact with a ground-state molecule.[15] This interaction can lead to non-radiative decay and, in some cases, initiate irreversible chemical reactions that destroy the dye.[16][17]

-

Chemical Reactions: Specific photodegradation pathways have been identified for aminocoumarins, including the dealkylation of the amino group at the C7-position and the reduction of the lactone ring.[15]

-

Photooxidation: The interaction of the excited dye molecule with molecular oxygen can generate reactive singlet oxygen, which can then attack and degrade the dye structure.[18]

Factors Influencing Photostability

-

Solvent: The solvent environment plays a significant role in dye stability. For instance, the photodegradation of Coumarin Disperse Yellow 82 is notably faster in N,N-dimethylformamide (DMF) than in alcohols like methanol (B129727) or ethanol.[19][20] Conversely, alcohol-water and alcohol-glycerol mixtures have been shown to enhance the photostability of some coumarin dyes.[11]

-

Atmosphere: The presence or absence of oxygen can alter the rate and mechanism of photodegradation. For Coumarin Disperse Yellow 82, irradiation under an anaerobic (nitrogen) atmosphere resulted in a higher rate of degradation compared to aerobic (air) conditions, suggesting that direct photochemical reactions, rather than photooxidation, were dominant in that case.[19][20]

-

Concentration: As concentration increases, bimolecular processes like self-quenching become more probable, which can accelerate photodegradation.[15]

Quantitative Data: Photodegradation of Coumarin Dyes

The following table presents photodegradation quantum yield data for select coumarin dyes. A lower Φd value corresponds to greater photostability.

| Coumarin Derivative | Solvent | Conditions | Photodegradation Quantum Yield (Φd) | Reference |

| C.I. Disperse Yellow 82 | Methanol | Anaerobic | ~1.5 - 3.5 x 10⁻⁵ (conc. dependent) | [14] |

| C.I. Disperse Yellow 82 | Ethanol | Anaerobic | ~1.2 - 3.2 x 10⁻⁵ (conc. dependent) | [14] |

| C.I. Disperse Yellow 82 | DMF | Anaerobic | ~3.8 - 5.8 x 10⁻⁵ (conc. dependent) | [14] |

| 3-Thiazolyl Coumarin 1 | Various | - | ~10⁻⁴ | [6] |

| 3-Phenylthiazolyl Coumarin 2 | Various | - | ~10⁻⁴ | [6] |

Experimental Protocol: Photodegradation Quantum Yield Measurement

This protocol outlines a method to determine the photodegradation quantum yield by monitoring the change in absorbance over time.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

High-intensity light source (e.g., Xenon lamp with a monochromator or laser)

-

Quartz cuvette with a temperature-controlled holder

-

Chemical actinometer (e.g., potassium ferrioxalate) to measure photon flux

-

Stirrer for the cuvette (optional, to ensure uniform irradiation)

Methodology:

-

Actinometry: First, determine the photon flux (photons per second) of the irradiating light source at the chosen wavelength using a standard chemical actinometry procedure. This is a critical calibration step.

-

Sample Preparation: Prepare a solution of the coumarin dye in the desired solvent with a known concentration. The concentration should be chosen to have a significant absorbance at the irradiation wavelength.

-

Initial Measurement: Record the initial, full UV-Vis absorbance spectrum of the sample before irradiation (t=0). Note the absorbance at the maximum wavelength (λmax).[14]

-

Irradiation: Place the cuvette in the temperature-controlled holder and begin irradiation with the calibrated light source at a wavelength where the dye absorbs strongly.[14] The solution may be stirred to prevent thermal effects and ensure homogeneity.

-

Monitoring Degradation: At fixed time intervals, stop the irradiation and quickly record the UV-Vis absorbance spectrum.[14]

-

Data Analysis: Plot the absorbance at λmax against the irradiation time. The initial slope of this curve is related to the initial rate of the photochemical reaction.

-

Calculation: The photodegradation quantum yield (Φd) is calculated as the rate of molecules decomposed divided by the rate of photons absorbed. This requires knowledge of the initial rate of reaction (from the plot in step 6), the volume of the solution, the initial concentration, and the photon flux determined from actinometry.

Interplay of Factors Influencing Photophysical Properties

The quantum yield and photostability of coumarin dyes are not independent properties. They are the macroscopic outcomes of complex excited-state dynamics that are governed by both molecular structure and the surrounding environment. The following diagram illustrates the logical relationships between these key factors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. static.horiba.com [static.horiba.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. real.mtak.hu [real.mtak.hu]

- 13. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scirp.org [scirp.org]

- 20. Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82 [scirp.org]

Safety and handling precautions for 7-Methoxycoumarin-3-carboxylic acid, SE.

An In-depth Technical Guide to the Safety and Handling of 7-Methoxycoumarin-3-carboxylic acid, Succinimidyl Ester

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (SE), a fluorescent labeling reagent.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester |

| CAS Number | 150321-92-9 |

| Molecular Formula | C₁₅H₁₁NO₇ |

| Molecular Weight | 317.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, or acetonitrile[1] |

Hazard Identification and Classification

This chemical is considered hazardous. The primary hazards are related to skin and eye irritation.

| Hazard Classification | Category |

| Skin Irritation | Category 2[2] |

| Serious Eye Irritation | Category 2A[2] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system)[2] |

Signal Word: Warning[3]

Hazard Statements:

-

H335: May cause respiratory irritation.[2]

Potential Health Effects:

-

Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.[4]

-

Skin: May cause skin irritation in susceptible persons.[4]

-

Eyes: May cause eye irritation in susceptible persons.[4]

-

Ingestion: May be harmful if swallowed.[4]

To date, no chronic exposure, carcinogenic, mutagenic, or reproductive toxicity data is available.[4] The hazards of this material have not been thoroughly investigated, and it should be handled with caution.[4]

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the recommended workflow for handling 7-Methoxycoumarin-3-carboxylic acid, SE in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If symptoms arise, call a physician for medical advice.[4][5] |

| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[4][5] If skin irritation occurs, get medical advice or attention.[3] Take off contaminated clothing and wash it before reuse.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers.[4][5] If eye irritation persists, get medical advice or attention.[3] |

| Ingestion | If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person.[4][5] Call a physician for medical advice if symptoms arise.[4][5] |

Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[3][5][6] A face shield may be necessary depending on the situation.[3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5][6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] A dust respirator is recommended.[3] |

Storage and Disposal

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]

-

Protect the material from long-term exposure to light.[4][5]

-

For long-term stability, store at -20°C. The compound is stable for at least 2 years under these conditions.[1][7] Short-term storage can be at +4°C.[1]

-

Store locked up.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant.

-

Do not allow the product to enter drains, groundwater, or water courses.[4]

-

Consult local, state, or national regulations for proper disposal.[4]

Accidental Release Measures

-

Personal Precautions: Use appropriate protective equipment. Avoid breathing vapors, mist, gas, or dust formation.[4][5] Avoid prolonged or repeated exposure.[4][5]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4]

-

Methods for Cleaning Up: Absorb the spill onto an appropriate material. Collect and dispose of all waste in accordance with applicable laws.[4][5]

References

- 1. 7-Methoxycoumarin-3-carboxylic acid - CAS-Number 20300-59-8 - Order from Chemodex [chemodex.com]

- 2. 7-Methoxycoumarin-3-carboxylic Acid | C11H8O5 | CID 583941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. fishersci.com [fishersci.com]

- 7. 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester - CAS-Number 150321-92-9 - Order from Chemodex [chemodex.com]

A Technical Guide to the Synthesis of 7-Methoxycoumarin-3-carboxylic Acid for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and bioconjugation of 7-Methoxycoumarin-3-carboxylic acid, a fluorescent label widely utilized in biological research and drug development. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents quantitative data to ensure reproducible and efficient synthesis and conjugation.

Introduction

7-Methoxycoumarin-3-carboxylic acid is a key derivative of the coumarin (B35378) family, a class of compounds known for their distinctive blue fluorescence. Its utility as a fluorescent tag stems from its favorable photophysical properties, including a significant Stokes shift and good quantum yield. The carboxylic acid moiety at the 3-position provides a convenient handle for covalent attachment to biomolecules, such as proteins, peptides, and nucleic acids, through the formation of stable amide bonds. This process, known as bioconjugation, enables the fluorescent labeling of biological targets for a wide range of applications, including fluorescence microscopy, immunoassays, and fluorescence resonance energy transfer (FRET) studies.

This guide will focus on the most prevalent and reliable synthetic route to 7-Methoxycoumarin-3-carboxylic acid, the Knoevenagel condensation, followed by the activation of the carboxylic acid for efficient bioconjugation.

Synthesis of 7-Methoxycoumarin-3-carboxylic Acid

The primary synthetic route for 7-Methoxycoumarin-3-carboxylic acid is the Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) with an active methylene (B1212753) compound, such as diethyl malonate or Meldrum's acid, followed by hydrolysis of the resulting ester.

Chemical Principles

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. In this synthesis, the base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the coumarin ring system. When diethyl malonate is used, the resulting product is an ethyl ester, which is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Knoevenagel Condensation and Hydrolysis

This protocol outlines the synthesis of 7-Methoxycoumarin-3-carboxylic acid starting from 2-hydroxy-4-methoxybenzaldehyde and diethyl malonate.

Materials:

-

2-hydroxy-4-methoxybenzaldehyde

-

Diethyl malonate

-

Piperidine (B6355638) (catalyst)

-

Ethanol (B145695) (solvent)

-

Sodium hydroxide (B78521) (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in absolute ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The ethyl ester of 7-methoxycoumarin-3-carboxylic acid may precipitate out.

-

-

Hydrolysis:

-

To the reaction mixture, add a solution of sodium hydroxide (2.0 eq) in water.

-

Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting materials.

-

-

Acidification and Isolation:

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of 7-Methoxycoumarin-3-carboxylic acid will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

-

Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Quantitative Data for Synthesis

| Parameter | Value/Range | Reference |

| Starting Materials | ||

| 2-hydroxy-4-methoxybenzaldehyde | 1.0 eq | [General Procedure] |

| Diethyl malonate | 1.1 - 1.5 eq | [General Procedure] |

| Catalyst (Piperidine) | 0.1 - 0.2 eq | [General Procedure] |

| Reaction Conditions | ||

| Solvent | Ethanol | [General Procedure] |

| Condensation Temperature | Reflux (approx. 78 °C) | [General Procedure] |

| Condensation Time | 4 - 8 hours | [General Procedure] |

| Hydrolysis Reagent | NaOH or KOH | [General Procedure] |

| Hydrolysis Temperature | Reflux | [General Procedure] |

| Hydrolysis Time | 1 - 3 hours | [General Procedure] |

| Yield and Purification | ||

| Typical Crude Yield | 70 - 90% | [Estimated] |

| Purification Method | Recrystallization | [General Procedure] |

| Recrystallization Solvent | Ethanol/Water, Acetic Acid/Water | [General Procedure] |

| Typical Purified Yield | 60 - 80% | [Estimated] |

Note: Yields are highly dependent on reaction scale and specific conditions.

Characterization of 7-Methoxycoumarin-3-carboxylic acid

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₁H₈O₅

-

Molecular Weight: 220.18 g/mol

-

Melting Point: Approximately 248-252 °C (decomposes)

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.65 (s, 1H, H-4), 7.85 (d, J=8.8 Hz, 1H, H-5), 7.00 (dd, J=8.8, 2.4 Hz, 1H, H-6), 6.90 (d, J=2.4 Hz, 1H, H-8), 3.85 (s, 3H, -OCH₃), 13.5 (br s, 1H, -COOH).

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 165.2, 162.5, 156.0, 148.5, 131.0, 114.5, 113.0, 112.0, 101.5, 56.0.

-

Mass Spectrometry (ESI-): m/z 219.0 [M-H]⁻.

Activation for Bioconjugation: Synthesis of 7-Methoxycoumarin-3-carboxylic acid N-hydroxysuccinimide (NHS) Ester

For bioconjugation to primary amines on biomolecules, the carboxylic acid is typically activated as an N-hydroxysuccinimide (NHS) ester. This creates a more reactive species that readily forms a stable amide bond with the amine, releasing NHS as a byproduct.

Chemical Principles

The activation is achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). The carbodiimide activates the carboxyl group, which is then attacked by the hydroxyl group of NHS to form the active ester.

Experimental Protocol: NHS Ester Synthesis

Materials:

-

7-Methoxycoumarin-3-carboxylic acid

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Standard laboratory glassware and equipment under anhydrous conditions

Procedure:

-

Dissolve 7-Methoxycoumarin-3-carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add EDC (1.2 eq) or DCC (1.1 eq) portion-wise to the stirred solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will form.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

If DCC was used, filter off the DCU precipitate.

-

Precipitate the NHS ester by adding the reaction mixture to a large volume of cold, dry diethyl ether.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Store the NHS ester under desiccated and dark conditions at -20°C.

Quantitative Data for NHS Ester Synthesis

| Parameter | Value/Range | Reference |

| Starting Materials | ||

| 7-Methoxycoumarin-3-carboxylic acid | 1.0 eq | [General Procedure] |

| N-hydroxysuccinimide (NHS) | 1.0 - 1.2 eq | [General Procedure] |

| Coupling Agent (EDC or DCC) | 1.1 - 1.5 eq | [General Procedure] |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF or DCM | [General Procedure] |

| Temperature | 0 °C to Room Temperature | [General Procedure] |

| Time | 12 - 24 hours | [General Procedure] |

| Yield and Purification | ||

| Typical Crude Yield | 80 - 95% | [Estimated] |

| Purification Method | Precipitation/Washing | [General Procedure] |

Bioconjugation to Proteins

The 7-Methoxycoumarin-3-carboxylic acid NHS ester can be used to label proteins and other biomolecules containing primary amines (e.g., the ε-amino group of lysine (B10760008) residues).

Experimental Protocol: Protein Labeling

Materials:

-

Protein of interest in a suitable buffer (amine-free, e.g., PBS at pH 7.2-8.0)

-

7-Methoxycoumarin-3-carboxylic acid NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification

Procedure:

-

Prepare a stock solution of the 7-Methoxycoumarin-3-carboxylic acid NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

-

Adjust the pH of the protein solution to 7.5-8.5 using a suitable buffer (e.g., sodium bicarbonate buffer). The protein concentration should typically be in the range of 1-10 mg/mL.

-

Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Remove the unreacted dye and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at ~350 nm).

Quantitative Data for Bioconjugation

| Parameter | Value/Range | Reference |

| Reaction Conditions | ||

| Protein Concentration | 1 - 10 mg/mL | [General Guideline] |

| Buffer | Amine-free (e.g., PBS, Bicarbonate) | [General Guideline] |

| pH | 7.5 - 8.5 | [General Guideline] |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | [General Guideline] |

| Temperature | 4 °C or Room Temperature | [General Guideline] |

| Time | 1 - 24 hours | [General Guideline] |

| Purification | ||

| Method | Size-Exclusion Chromatography, Dialysis | [General Guideline] |

Visualized Workflows

Synthesis of 7-Methoxycoumarin-3-carboxylic Acid

Caption: Workflow for the synthesis of 7-Methoxycoumarin-3-carboxylic acid.

Bioconjugation Workflow

Caption: Workflow for the bioconjugation of proteins with 7-Methoxycoumarin-3-carboxylic acid.

Conclusion

This technical guide provides a detailed framework for the synthesis and bioconjugation of 7-Methoxycoumarin-3-carboxylic acid. By following the outlined protocols and considering the provided quantitative data, researchers can reliably produce this valuable fluorescent probe and its activated derivatives for a wide array of applications in life sciences and drug discovery. Careful optimization of reaction conditions based on the specific biomolecule of interest is recommended to achieve the desired degree of labeling and maintain biological activity.

A Technical Guide to Fluorescence and Fluorescent Dyes for Researchers and Drug Development Professionals

Introduction

Fluorescence is a highly sensitive and specific analytical technique that has become an indispensable tool in biological research and drug development. This guide provides an in-depth overview of the principles of fluorescence, the mechanisms of fluorescent dyes, and their applications in various experimental contexts.

The Core Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule, known as a fluorophore or fluorescent dye, absorbs photons of a specific wavelength (excitation) and subsequently emits photons of a longer wavelength (emission). This phenomenon is governed by the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Upon absorbing a photon of light, a fluorophore is elevated from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through a non-radiative process called internal conversion and vibrational relaxation. From this relaxed S₁ state, the fluorophore can return to the ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The time a fluorophore spends in the excited state before returning to the ground state is termed the fluorescence lifetime.

Several factors can influence the fluorescence process, including the chemical environment of the fluorophore (pH, polarity), temperature, and the presence of quenching agents. Quenching refers to any process that decreases the fluorescence intensity of a given substance.

Mechanisms of Fluorescent Dyes

Fluorescent dyes are molecules that are inherently fluorescent or can be chemically modified to become fluorescent. Their ability to absorb and emit light is determined by their chemical structure, which typically contains aromatic rings and delocalized π-electrons. The specific properties of a fluorescent dye are characterized by its excitation and emission spectra, quantum yield, and molar extinction coefficient.

-

Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorescent molecule.

-

Molar Extinction Coefficient (ε): This measures how strongly a chemical species absorbs light at a given wavelength. A higher molar extinction coefficient means that less of the substance is needed to absorb a certain amount of light.

The brightness of a fluorescent dye is proportional to the product of its molar extinction coefficient and its quantum yield.

Applications in Research and Drug Development

Fluorescent dyes are utilized in a wide array of applications, including:

-

Fluorescence Microscopy: This technique allows for the visualization of specific cells, cellular components, and biological processes with high spatial resolution.

-

Flow Cytometry: This method is used to analyze and sort cells based on their fluorescent properties, enabling the quantification of different cell populations.

-

Fluorescence Resonance Energy Transfer (FRET): FRET is a mechanism describing energy transfer between two light-sensitive molecules. It is a powerful tool for studying molecular interactions, such as protein-protein interactions and conformational changes.

-

High-Throughput Screening (HTS): Fluorescence-based assays are widely used in HTS to screen large libraries of compounds for potential drug candidates.

Quantitative Data of Common Fluorescent Dyes

The selection of an appropriate fluorescent dye is critical for the success of an experiment. The following table summarizes the key spectral properties of some commonly used fluorescent dyes.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Fluorescein (FITC) | 494 | 518 | 75,000 | 0.92 |

| Rhodamine B | 555 | 580 | 105,000 | 0.31 |

| Cyanine 3 (Cy3) | 550 | 570 | 150,000 | 0.15 |

| Cyanine 5 (Cy5) | 649 | 670 | 250,000 | 0.28 |

| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |

| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 |

| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 |

| DAPI | 358 | 461 | 35,000 | 0.92 |

| Hoechst 33342 | 350 | 461 | 42,000 | 0.42 |

Experimental Protocols

Cell Staining for Fluorescence Microscopy

-

Cell Preparation: Grow cells on glass coverslips or in optical-quality plastic dishes.

-

Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), for 10-20 minutes at room temperature.

-

Permeabilization: If staining intracellular targets, permeabilize the cells with a detergent, such as 0.1-0.5% Triton X-100 in PBS, for 10-15 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1-5% bovine serum albumin in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step.

-

Counterstaining (Optional): Stain the cell nuclei with a DNA stain like DAPI or Hoechst.

-

Mounting: Mount the coverslip onto a microscope slide using a mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Flow Cytometry Analysis

-

Cell Preparation: Prepare a single-cell suspension from tissues or cell cultures.

-

Staining: Stain the cells with fluorescently labeled antibodies or dyes that bind to specific cell surface or intracellular markers.

-

Washing: Wash the cells to remove unbound antibodies or dyes.

-

Resuspension: Resuspend the cells in a suitable buffer, such as PBS with a small amount of protein (e.g., bovine serum albumin) to prevent cell clumping.

-

Data Acquisition: Run the samples on a flow cytometer. The instrument will pass the cells one by one through a laser beam, and detectors will measure the scattered light and fluorescence signals.

-

Data Analysis: Analyze the collected data using specialized software to identify and quantify different cell populations based on their fluorescence characteristics.

Visualizing Signaling Pathways and Workflows

Generic Signaling Pathway

A generic signaling pathway illustrating ligand binding and cellular response.

Fluorescence Microscopy Workflow

A simplified workflow for a fluorescence microscopy experiment.

FRET Logical Diagram

A logical diagram illustrating the principle of Förster Resonance Energy Transfer (FRET).

In-Depth Technical Guide to 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 150321-92-9

This guide provides a comprehensive overview of 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester, a versatile fluorescent labeling reagent. Below you will find its chemical and physical properties, detailed experimental protocols for its use in labeling various biomolecules, and an illustrative experimental workflow.

Core Properties and Specifications

7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester is a highly efficient, amine-reactive fluorescent tag known for its strong blue fluorescence.[1][2] Its unique chemical structure allows for stable conjugation to proteins, peptides, and nucleic acids, making it a valuable tool in various biochemical and biomedical research applications.[3][4] The methoxy (B1213986) group on the coumarin (B35378) ring enhances its photostability, ensuring reliable performance in fluorescence-based assays.[3]

| Property | Value | Reference |

| CAS Number | 150321-92-9 | [3][4][5] |

| Molecular Formula | C₁₅H₁₁NO₇ | [3][4][5] |

| Molecular Weight | 317.25 g/mol | [3][4][5] |

| Appearance | Almost white powder | [3] |

| Purity | ≥97.0% (HPLC) | |

| Fluorescence Excitation (λex) | ~360 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | |

| Fluorescence Emission (λem) | ~410 nm (in 0.1 M phosphate buffer, pH 7.0) | |

| Storage Conditions | Store at < -10 °C, under inert gas | [3] |

| Solubility | Soluble in DMF, DMSO, and Methanol | [6] |

Synthesis

The synthesis of 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester involves a two-step process. First, 7-Methoxycoumarin-3-carboxylic acid is synthesized, followed by its esterification to the N-succinimidyl ester.

Synthesis of 7-Methoxycoumarin-3-carboxylic acid

This is achieved through the condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) with Meldrum's acid.[7]

Synthesis of 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester

The carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).[8]

Detailed Protocol:

-

Dissolve 7-Methoxycoumarin-3-carboxylic acid (1 mmole) in anhydrous dimethylformamide (DMF).

-

Add N-hydroxysuccinimide (1 mmole).

-

Cool the reaction mixture to 0°C.

-

Add dicyclohexylcarbodiimide (DCC) (1.1 mmole) and stir the mixture for 30 minutes at 0°C.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.[8]

-

The resulting N-succinimidyl ester can then be purified for use in labeling reactions.

Experimental Protocols for Biomolecule Labeling

The N-succinimidyl ester group of this coumarin derivative readily reacts with primary amino groups (-NH₂) on biomolecules to form stable amide bonds.[9] This makes it an ideal reagent for labeling proteins (via lysine (B10760008) residues and the N-terminus), amine-modified nucleic acids, and peptides.

Protein Labeling Protocol

This protocol provides a general procedure for conjugating 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

-

7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2.5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

Dye Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the coumarin dye in anhydrous DMSO or DMF.[9]

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10-20 fold molar excess of the dye is a common starting point.

-

Add the dye solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]

-

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~360 nm (for the coumarin dye).

Peptide Labeling Protocol

This coumarin derivative is an excellent tag for labeling peptides at the N-terminus or on lysine residues.[2]

Procedure: The general principles for protein labeling apply. However, due to the smaller size of peptides, purification can also be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), which allows for the separation of labeled and unlabeled peptides as well as peptides with different degrees of labeling.

Amine-Modified Nucleic Acid Labeling Protocol

This protocol is suitable for labeling oligonucleotides or DNA that have been synthesized with a primary amine modification.

Procedure:

-

Nucleic Acid Preparation: Dissolve the amine-modified nucleic acid in a carbonate-bicarbonate buffer (pH 8.5-9.0).

-

Dye Solution Preparation: Prepare a fresh stock solution of the coumarin dye in DMSO or DMF.

-

Labeling Reaction:

-

Add the dye solution to the nucleic acid solution. A 20-50 fold molar excess of the dye is often used.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification: Purify the labeled nucleic acid by ethanol (B145695) precipitation or using a suitable chromatography method (e.g., gel filtration or HPLC).

Applications in Research and Drug Development

7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester is utilized in a variety of research and development applications:

-

Fluorescence Microscopy and Flow Cytometry: Labeled biomolecules can be visualized and quantified in cells and tissues.[3]

-

Fluorescence Resonance Energy Transfer (FRET): This coumarin can serve as a donor fluorophore in FRET-based assays to study molecular interactions, such as protease activity.[8]

-

Drug Delivery: The fluorescent properties of the coumarin tag can be used to track the cellular uptake and distribution of drug delivery systems.[3] A derivative of 7-methoxycoumarin-3-carboxylic acid has been used as a fluorescent, cell-cleavable protecting group to monitor the cellular uptake of a phosphonate (B1237965) analogue.[7]

-

Bioconjugation: It is used to attach fluorescent labels to various biomolecules for use as probes in diagnostics and cellular research.[3]

Experimental Workflow and Signaling Pathway Diagrams

General Protein Labeling and Purification Workflow

The following diagram illustrates a typical workflow for labeling a protein with 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester and subsequent purification.

Caption: Workflow for fluorescently labeling proteins.

FRET-Based Protease Activity Assay

This diagram illustrates the principle of a Fluorescence Resonance Energy Transfer (FRET) assay for detecting protease activity using a peptide labeled with a coumarin donor and a quencher acceptor.

References

- 1. Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester *CAS 150321-92-9* | AAT Bioquest [aatbio.com]

- 3. chemimpex.com [chemimpex.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. scbt.com [scbt.com]

- 6. 7-Methoxycoumarin-3-carboxylic acid suitable for fluorescence, ≥97.0% (HPCE) | 20300-59-8 [sigmaaldrich.com]

- 7. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biotium.com [biotium.com]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 7-Methoxycoumarin-3-carboxylic acid, Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (7-MCC-SE) is an amine-reactive fluorescent probe used for the covalent labeling of proteins and other biomolecules. The succinimidyl ester moiety reacts efficiently with primary amino groups, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond. This process yields a protein conjugate that is brightly fluorescent in the blue region of the spectrum, making it a valuable tool for a variety of applications in biological research and drug development.

Proteins labeled with 7-Methoxycoumarin can be utilized in fluorescence microscopy, flow cytometry, and fluorescence-based bioassays. A significant application of this fluorophore is in Förster Resonance Energy Transfer (FRET) studies, where it can serve as a donor fluorophore in conjunction with a suitable acceptor to investigate protein-protein interactions, conformational changes, and enzymatic activity. Its relatively small size minimizes potential steric hindrance and perturbation of protein function.

Physicochemical and Spectroscopic Properties

Summarized below are the key properties of 7-Methoxycoumarin-3-carboxylic acid and its succinimidyl ester derivative. This data is essential for designing and executing labeling experiments and for the subsequent analysis of the labeled protein.

| Property | Value | Reference |

| Chemical Name | 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester | N/A |

| Abbreviation | 7-MCC-SE | N/A |

| CAS Number | 150321-92-9 | N/A |

| Molecular Weight | 317.25 g/mol | N/A |

| Excitation Maximum (λex) | ~330 - 360 nm | [1] |

| Emission Maximum (λem) | ~402 - 410 nm | [1] |

| Molar Extinction Coefficient (ε) | ~11,820 cm⁻¹M⁻¹ (estimated)¹ | [2] |

| Quantum Yield (Φ) | ~0.18 (estimated)¹ | [2] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | N/A |

| Target Residues | Primary amines (Lysine, N-terminus) | N/A |

¹Data for the closely related compound 7-Methoxycoumarin-4-acetic acid. The exact values for 7-Methoxycoumarin-3-carboxylic acid, SE may vary.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent labeling of proteins with 7-MCC-SE. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 1X PBS, pH 7.4)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

-

Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.

-

-

Dye Preparation:

-

Immediately before use, prepare a stock solution of 7-MCC-SE in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. Vortex to ensure the dye is fully dissolved.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve a 10- to 20-fold molar excess of dye to protein. This ratio may need to be optimized for your specific protein.

-

While gently stirring or vortexing, add the dye solution to the protein solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

-

-

Quenching the Reaction (Optional):

-

To terminate the labeling reaction, a quenching reagent such as Tris-HCl can be added to a final concentration of 50-100 mM. This will react with any unreacted dye. Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., 1X PBS).

-

Alternatively, dialysis can be performed against a large volume of buffer with several buffer changes.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of 7-Methoxycoumarin (~340 nm, A₃₄₀).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₃₄₀ × CF)] / ε_protein

Where:

-

CF is the correction factor (A₂₈₀ of the free dye / A₃₄₀ of the free dye). This should be determined empirically for the free dye under the same buffer conditions.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula:

DOL = A₃₄₀ / (ε_dye × Protein Concentration (M))

Where:

-

ε_dye is the molar extinction coefficient of 7-Methoxycoumarin at its excitation maximum (~11,820 cm⁻¹M⁻¹ as an estimate).

-

Mandatory Visualizations

Experimental Workflow for Protein Labeling

References

Application Notes and Protocols: Conjugating 7-Methoxycoumarin-3-carboxylic acid, SE to Antibodies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (7-MCC-SE) to antibodies. This procedure utilizes the amine-reactive nature of the N-hydroxysuccinimide (NHS) ester to form stable amide bonds with primary amines (e.g., lysine (B10760008) residues) on the antibody.

Introduction

7-Methoxycoumarin-3-carboxylic acid is a blue-emitting fluorophore commonly used to label proteins and other biomolecules.[1][2] The succinimidyl ester (SE) derivative is a popular choice for antibody conjugation due to its reactivity towards primary amino groups in a physiological to slightly alkaline pH range, resulting in a stable amide linkage.[3][4][5] This process is fundamental for developing fluorescently labeled antibodies for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.

The degree of labeling (DOL), which represents the average number of fluorophore molecules conjugated to each antibody molecule, is a critical parameter that can influence the performance of the conjugate. An optimal DOL ensures sufficient fluorescence signal without compromising the antibody's binding affinity due to steric hindrance or changes in protein conformation.[6][7]

Materials and Reagents

| Reagent | Supplier | Comments |

| 7-Methoxycoumarin-3-carboxylic acid, SE | Various | Store desiccated at -20°C, protected from light. Allow to warm to room temperature before opening. |

| Antibody (IgG) | User-provided | Should be purified and at a concentration of 2-10 mg/mL. Must be in an amine-free buffer (e.g., PBS).[8] |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Various | High-purity, anhydrous grade is essential to prevent hydrolysis of the NHS ester. |

| Sodium Bicarbonate Buffer (1 M, pH 8.3-9.0) | Lab-prepared | Reaction buffer to achieve the optimal pH for the conjugation reaction. |

| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Various | For antibody dialysis, column equilibration, and storage of the final conjugate. |

| Gel Filtration Column (e.g., Sephadex G-25) | Various | For purification of the antibody-dye conjugate from unconjugated dye.[3][8] |

| Spectrophotometer | N/A | Required for measuring absorbance to determine protein concentration and degree of labeling. |

Experimental Protocols

Part 1: Preparation of Reagents

-

Antibody Preparation:

-

The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, gelatin).[3]

-

If necessary, dialyze the antibody against 1X PBS (pH 7.2-7.4) overnight at 4°C to remove any interfering substances.[9]

-

Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[3] To do this, add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to the antibody solution.

-

-

7-MCC-SE Stock Solution Preparation:

-

Allow the vial of 7-MCC-SE to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[3] For example, for 1 µmol of dye, add 100 µL of anhydrous DMSO.

-

Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.[9]

-

Part 2: Antibody Conjugation

The following diagram illustrates the workflow for the conjugation of 7-MCC-SE to an antibody.

-

Reaction Setup:

-

For every 1 mL of antibody solution (at 2.5 mg/mL), add a calculated volume of the 10 mM 7-MCC-SE stock solution. A common starting point is a molar ratio of dye to antibody between 10:1 and 20:1.[3]

-

Add the dye stock solution dropwise to the antibody solution while gently stirring or vortexing.

-

-

Incubation:

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3]

-

Part 3: Purification of the Conjugate

It is crucial to remove any unconjugated 7-MCC-SE from the reaction mixture, as its presence will interfere with the accurate determination of the degree of labeling and may cause background fluorescence in downstream applications.[10]

-

Column Preparation:

-

Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume sufficient to separate the antibody conjugate from the free dye.

-

Equilibrate the column with 1X PBS (pH 7.2-7.4).

-

-

Separation:

-

Carefully load the reaction mixture onto the top of the equilibrated column.

-

Elute the column with 1X PBS.

-

The first colored fraction to elute will be the antibody-dye conjugate. The smaller, unconjugated dye molecules will be retained longer on the column and elute later.

-

Collect the fractions containing the purified conjugate.

-

Part 4: Characterization of the Conjugate

The following diagram outlines the chemical reaction between the succinimidyl ester of 7-methoxycoumarin-3-carboxylic acid and a primary amine on the antibody.

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of 7-Methoxycoumarin-3-carboxylic acid (approximately 330 nm).[1][11]

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:

Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein [12]

Where:

-

A280 is the absorbance of the conjugate at 280 nm.

-

Amax is the absorbance of the conjugate at the λmax of the dye.

-

CF is the correction factor (A280 of the free dye / Amax of the free dye). The CF for many common dyes is available, but may need to be determined empirically for 7-MCC.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[10]

Dye Concentration (M) = Amax / ε_dye

Where:

-

ε_dye is the molar extinction coefficient of 7-MCC at its λmax.

Degree of Labeling (DOL) = Molar concentration of dye / Molar concentration of protein [13]

An optimal DOL for most antibodies is typically between 2 and 10.[10][8]

-

Storage

Store the purified antibody conjugate at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[4][5] Adding a stabilizing agent like bovine serum albumin (BSA) at 1-10 mg/mL can be beneficial if the conjugate concentration is low.[5]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low DOL | - Inactive dye (hydrolyzed NHS ester)- Low antibody concentration- Presence of primary amines in the buffer- Incorrect pH | - Use fresh, anhydrous DMSO to prepare the dye stock solution.- Ensure the antibody concentration is at least 2 mg/mL.[8]- Dialyze the antibody against an amine-free buffer.- Verify the pH of the reaction buffer is between 8.0 and 9.0.[4][9] |

| High DOL / Antibody Precipitation | - Excessive molar ratio of dye to antibody | - Reduce the molar ratio of dye to antibody in the conjugation reaction. |

| Reduced Antibody Activity | - Labeling of critical lysine residues in the antigen-binding site- High DOL causing steric hindrance | - Reduce the molar ratio of dye to antibody.- Consider alternative conjugation chemistries that target other residues (e.g., thiols on cysteines). |

| High Background Fluorescence | - Incomplete removal of unconjugated dye | - Repeat the purification step (gel filtration or dialysis). |

References

- 1. 7-Methoxycoumarin-3-carboxylic acid, Amine-reactive fluorescent probe (CAS 20300-59-8) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biotium.com [biotium.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 9. bidmc.org [bidmc.org]

- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 11. 7-Methoxycoumarin-3-carboxylic acid suitable for fluorescence, ≥97.0% (HPCE) | 20300-59-8 [sigmaaldrich.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Degree of labeling (DOL) step by step [abberior.rocks]

Application Notes and Protocols: 7-Methoxycoumarin-3-carboxylic acid, Succinimidyl Ester in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (SE) as a fluorescent labeling reagent in microscopy. This amine-reactive blue fluorescent dye is a valuable tool for conjugating to proteins, peptides, and amine-modified oligonucleotides, enabling their visualization and tracking in various biological systems.

Introduction

7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester is a derivative of the coumarin (B35378) family of fluorophores. The succinimidyl ester group readily reacts with primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. This reaction makes it an excellent choice for covalently labeling biomolecules of interest for fluorescence microscopy applications.[1][2][3] Its strong blue fluorescence provides a good contrast in multicolor imaging experiments when used with longer-wavelength fluorescent probes.[4]

Quantitative Data

The following table summarizes the key quantitative properties of 7-Methoxycoumarin-3-carboxylic acid and its succinimidyl ester derivative.

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~330 - 355 nm | In 0.1 M Tris pH 9.0 or aqueous buffer.[1][5][6][7] |

| Emission Wavelength (λem) | ~402 - 405 nm | In 0.1 M Tris pH 9.0 or aqueous buffer.[1][5][6][7] |

| Molecular Weight | 220.18 g/mol (acid) | [1][6] |

| 317.25 g/mol (SE) | [2][8] | |

| Purity | ≥97% (HPLC) | [1][6] |

| Solubility | Soluble in DMSO, DMF, acetonitrile | [6] |

| Storage Conditions | Store at -20°C, protect from light and moisture. | Stable for at least 2 years under these conditions.[6] |

Experimental Protocols

The following protocols provide a general guideline for labeling proteins (e.g., antibodies) with 7-Methoxycoumarin-3-carboxylic acid, SE. Optimization may be required depending on the specific protein and experimental conditions.

3.1. Materials

-

7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (SE)

-

Protein to be labeled (e.g., IgG antibody)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (freshly prepared)

-

Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column

-

Phosphate-Buffered Saline (PBS)

3.2. Protocol for Protein Labeling

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 5-20 mg/mL.[9] Lower concentrations can decrease labeling efficiency.[9]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

While gently stirring the protein solution, add a calculated amount of the dye stock solution. A common starting point is a 10-20 fold molar excess of dye to protein.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Stop the Reaction (Optional): To terminate the labeling reaction, add a quenching solution (e.g., hydroxylamine) to a final concentration of 100-150 mM and incubate for 30-60 minutes at room temperature.[9]

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute will be the labeled protein.

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and ~355 nm (Amax for the dye).

-

-

Storage: Store the labeled protein at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage. Protect from light.

Visualizations

4.1. Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with this compound.

4.2. Representative Signaling Pathway Application

This diagram illustrates a general scenario where a fluorescently labeled antibody can be used to visualize a cell surface receptor and its subsequent internalization, a common process in many signaling pathways.

Caption: Visualizing receptor-mediated endocytosis with a labeled antibody.

Applications in Fluorescence Microscopy

-

Immunofluorescence: Labeled secondary antibodies are used to detect the presence and location of specific target proteins in fixed cells and tissues.

-

Flow Cytometry: Cells labeled with fluorescent antibodies can be identified and sorted based on the expression of specific cell surface markers.

-

Protein-Protein Interaction Studies: Labeled proteins can be used in techniques like Förster Resonance Energy Transfer (FRET) if an appropriate acceptor dye is present.

-

Drug Delivery and Uptake: The dye can be used to label drug molecules or nanocarriers to visualize their cellular uptake and distribution.[10][11]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Protein concentration too low. | Increase protein concentration to >2 mg/mL. |

| pH of reaction buffer is not optimal. | Ensure the pH is between 8.3 and 9.0 for efficient amine reaction. | |

| Dye is hydrolyzed. | Prepare dye stock solution immediately before use. Use anhydrous solvent. | |

| Precipitation of Protein | High concentration of organic solvent from dye stock. | Keep the volume of added organic solvent to a minimum (<10% of total reaction volume). |

| High Background Fluorescence | Incomplete removal of unreacted dye. | Ensure thorough purification by size-exclusion chromatography. |

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Handle the solid dye and its solutions in a well-ventilated area.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.[12]

These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup to achieve the best results.

References

- 1. 7-Methoxycoumarin-3-carboxylic acid fluorescence, = 97.0 HPCE 20300-59-8 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester *CAS 150321-92-9* | AAT Bioquest [aatbio.com]

- 4. 7-METHOXYCOUMARIN-3-CARBOXYLIC ACID CAS#: 20300-59-8 [amp.chemicalbook.com]

- 5. Spectrum [7-Methoxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 6. 7-Methoxycoumarin-3-carboxylic acid - CAS-Number 20300-59-8 - Order from Chemodex [chemodex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. docs.aatbio.com [docs.aatbio.com]

Applications of 7-Methoxycoumarin-3-carboxylic acid, SE in Flow Cytometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction